![molecular formula C8H8F2S B13339408 [4-(Difluoromethyl)phenyl]methanethiol CAS No. 1546906-37-9](/img/structure/B13339408.png)
[4-(Difluoromethyl)phenyl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Difluoromethyl)phenyl]methanethiol: is an organic compound with the molecular formula C₈H₈F₂S This compound features a phenyl ring substituted with a difluoromethyl group and a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)phenyl]methanethiol typically involves the introduction of the difluoromethyl group onto a phenyl ring followed by the addition of a methanethiol group. One common method involves the reaction of a difluoromethylating agent with a phenyl precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Difluoromethyl)phenyl]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Difluoromethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique chemical properties may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of [4-(Difluoromethyl)phenyl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- [4-(Trifluoromethyl)phenyl]methanethiol
- [4-(Fluoromethyl)phenyl]methanethiol
- [4-(Chloromethyl)phenyl]methanethiol
Comparison: Compared to its analogs, [4-(Difluoromethyl)phenyl]methanethiol exhibits unique reactivity due to the presence of the difluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets .
Eigenschaften
IUPAC Name |
[4-(difluoromethyl)phenyl]methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRBMDSLLDWKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

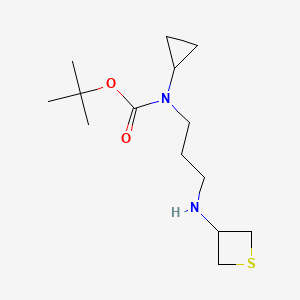
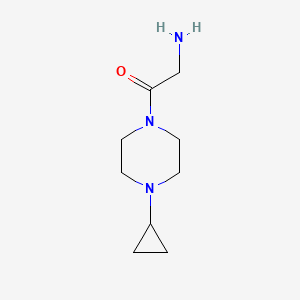
![2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride](/img/structure/B13339333.png)
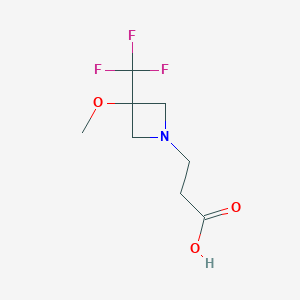
![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
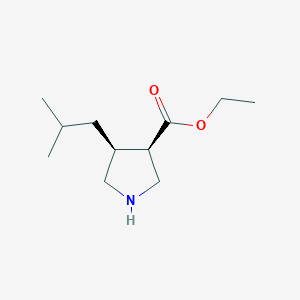
![tert-Butyl 2-aminospiro[bicyclo[3.1.0]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B13339371.png)
![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)

![9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13339390.png)
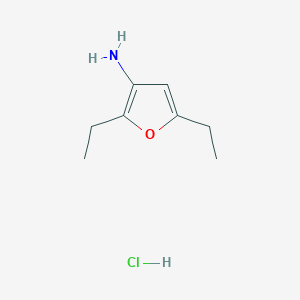

![5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B13339402.png)
